![molecular formula C12H13F3O B13053463 1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
1-[3-(Trifluoromethyl)phenyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]pentan-2-one is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under specific conditions. One common method includes the use of a Grignard reagent, where 3-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from pentan-2-one . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]pentan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]pentan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The phenyl ring provides a stable framework for binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]pentan-2-one can be compared with other similar compounds such as:
1-[4-(Trifluoromethyl)phenyl]butan-2-one: This compound has a similar structure but with a butan-2-one moiety instead of pentan-2-one.
1-[3-(Trifluoromethyl)phenyl]propan-2-one: This compound has a shorter carbon chain, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pentan-2-one moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-2-4-11(16)8-9-5-3-6-10(7-9)12(13,14)15/h3,5-7H,2,4,8H2,1H3 |
InChI Key |
UMNIERRCITYMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


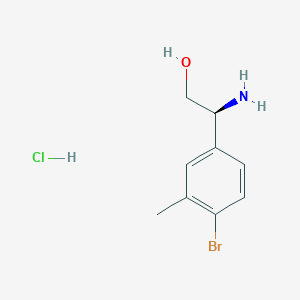
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
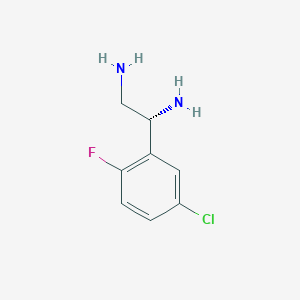
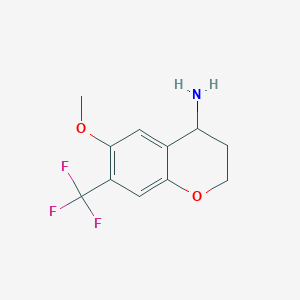
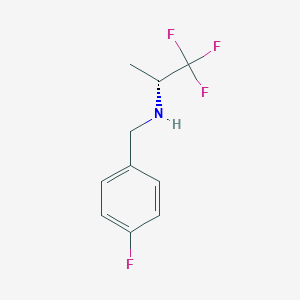
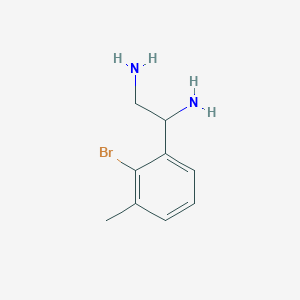
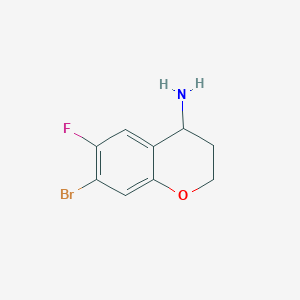
![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)

![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)
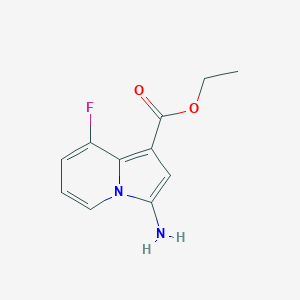
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
